Product packaging for dTDP-L-oleandrose(Cat. No.:CAS No. 130832-66-5)

dTDP-L-oleandrose

Cat. No.: B161585
CAS No.: 130832-66-5
M. Wt: 546.4 g/mol
InChI Key: KXTSABXLDGUXAE-BNESJGNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-L-oleandrose is a specialized nucleotide-activated sugar that serves as an essential glycosyl donor in the biosynthesis of several clinically significant macrolide antibiotics, including avermectins and oleandomycin . In these pathways, the L-oleandrose sugar moiety is critical for the biological activity of the final compound. The dedicated glycosyltransferase enzyme (AvrB in the avermectin pathway) catalyzes the stepwise transfer of L-oleandrose from this compound to the aglycone scaffold of the antibiotic, forming glycosidic bonds . The biosynthesis of L-oleandrose itself proceeds from a glucose-1-phosphate precursor through a series of enzymatic steps, including dehydration, epimerization, and reduction, to form dTDP-L-olivose as a direct biosynthetic intermediate . A final O-methylation step, catalyzed by a specific 3-O-methyltransferase (e.g., OleY in the oleandomycin pathway), converts dTDP-L-olivose to this compound . Research indicates that in the oleandomycin pathway, this methylation can occur after the sugar is first attached to the aglycone . This reagent is an essential tool for researchers employing combinatorial biosynthesis to create novel hybrid antibiotics . Studies have demonstrated that heterologous expression of the genes responsible for this compound biosynthesis enables the glycosylation of alternative aglycones, leading to new chemical entities with potential improved or altered bioactivities . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N2O14P2 B161585 dTDP-L-oleandrose CAS No. 130832-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130832-66-5

Molecular Formula

C17H28N2O14P2

Molecular Weight

546.4 g/mol

IUPAC Name

[hydroxy-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxyphosphoryl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C17H28N2O14P2/c1-8-6-19(17(23)18-16(8)22)13-4-10(20)12(31-13)7-29-34(24,25)33-35(26,27)32-14-5-11(28-3)15(21)9(2)30-14/h6,9-15,20-21H,4-5,7H2,1-3H3,(H,24,25)(H,26,27)(H,18,22,23)/t9-,10-,11-,12+,13+,14+,15-/m0/s1

InChI Key

KXTSABXLDGUXAE-BNESJGNISA-N

SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O

Other CAS No.

130832-66-5

Synonyms

deoxythymidine diphosphate-oleandrose
dTDP-oleandrose

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methylation Patterns : The presence of OleY in dTDP-L-oleandrose biosynthesis introduces a 3-O-methyl group absent in L-olivose. This modification enhances membrane permeability in avermectins, enabling potent anthelmintic activity .
  • Enzyme Specificity : While OleL and OleU are shared in early steps of L-oleandrose and L-olivose biosynthesis, the absence of OleY in L-olivose pathways restricts structural diversification .
  • Functional Impact: dTDP-D-desosamine’s 3-dimethylamino group in erythromycin facilitates ribosomal target binding, whereas dTDP-beta-L-noviose’s 4-O-methyl group in novobiocin optimizes DNA gyrase inhibition .

Genetic and Pathway Divergence

  • This compound vs. dTDP-L-Mycarose : Mycarose biosynthesis requires MycB, a 4,5-epimerase absent in oleandrose pathways, resulting in distinct stereochemistry at C-4/C-3. This difference alters antibiotic specificity; mycarose-containing tylosin targets Gram-positive bacteria, whereas oleandrose-linked avermectins target nematodes .
  • Evolution of Dehydratases: OleV (2,3-dehydratase) in oleandrose biosynthesis shares homology with MtmV (mithramycin pathway) and SnogH (nogalamycin pathway), but substrate specificity dictates product divergence .

Functional Consequences in Antibiotic Activity

  • Avermectins : The 3-O-methyl group of L-oleandrose in avermectins increases lipophilicity, enabling traversal through lipid-rich nematode cuticles .
  • Urdamycins: In S. fradiae ΔurdQ/R, expression of oleU/oleL produces urdamycin I/J (L-olivose-linked), whereas urdamycin X (unknown sugar) is absent, highlighting the role of sugar composition in bioactivity .
  • Hybrid Molecules : Insertion of oleY into S. albus via plasmid pOLE generates oleandrose-containing hybrids with enhanced antimicrobial spectra compared to olivose derivatives .

Preparation Methods

Core dTDP-Activated Sugar Biosynthesis

The biosynthesis of dTDP-activated deoxysugars universally initiates with d-glucose 1-phosphate (4 ), which undergoes sequential modifications to form dTDP-4-keto-6-deoxy-d-glucose (6 ), a pivotal intermediate. This process involves four enzymes:

  • RmlA (dTDP-glucose synthase): Catalyzes the transfer of dTTP to glucose 1-phosphate, yielding dTDP-d-glucose (5 ).

  • RmlB (dTDP-glucose 4,6-dehydratase): Converts 5 to 6 via dehydration.

These initial steps are conserved across dTDP-sugar pathways, including hypothetical routes to dTDP-L-oleandrose. The intermediate 6 serves as a branching point for divergent pathways, where subsequent enzymes dictate stereochemical and functional group outcomes.

In Vitro Reconstitution Strategies

One-Pot, Multi-Step Enzymatic Synthesis

The synthesis of dTDP-L-daunosamine employed a one-pot, two-step strategy to circumvent intermediate instability and shunt pathways. Applying this approach to this compound would involve:

Step I: Synthesis of dTDP-4-keto-6-deoxy-d-glucose (6 )

  • Enzymes : RmlA (from E. coli), RmlB (from Salmonella enterica), Tmk (dTMP kinase), AckA (acetate kinase).

  • Substrates : d-glucose 1-phosphate, dTMP, ATP, acetyl phosphate.

  • Yield : ~80% conversion to 6 under optimized conditions.

Step II: Methylation and Stereochemical Modifications

  • C-3 Methylation : A hypothetical S-adenosylmethionine (SAM)-dependent methyltransferase (e.g., OleM from oleandomycin biosynthesis) would methylate 6 at C-3, forming dTDP-3-O-methyl-4-keto-6-deoxy-d-glucose.

  • C-5 Epimerization : A 5-epimerase (analogous to DnmU) would invert the C-5 configuration.

  • C-4 Ketoreduction : An NADPH-dependent 4-ketoreductase (e.g., EryBIV from erythromycin biosynthesis) would reduce the 4-keto group to a hydroxyl with S-stereochemistry.

Challenges in Pathway Engineering

  • Intermediate Instability : Like 6 , methylated and epimerized intermediates may undergo spontaneous decomposition (e.g., hydrolysis to dTDP and aglycones).

  • Enzyme Compatibility : Heterologous enzymes (e.g., methyltransferases) must exhibit activity under shared buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).

  • Cofactor Recycling : SAM (for methylation) and NADPH (for ketoreduction) require regeneration systems to sustain multi-step reactions.

Comparative Analysis of dTDP-L-Daunosamine and this compound Pathways

Feature dTDP-L-Daunosamine Hypothetical this compound
Core Intermediate dTDP-4-keto-6-deoxy-d-glucose (6 )dTDP-4-keto-6-deoxy-d-glucose (6 )
Key Modifications 3-Amination, 5-epimerization, 4-ketoreduction3-O-methylation, 5-epimerization, 4-ketoreduction
Critical Enzymes DnmJ (transaminase), DnmU (epimerase), DnmV (ketoreductase)Methyltransferase (OleM), 5-epimerase, 4-ketoreductase
Cofactors PLP, l-glutamate, NADPHSAM, NADPH
Yield 14% (from 6 )<10% (predicted, due to additional steps)

Optimizing Methyltransferase Activity

While absent in the provided study, methyltransferases are well-documented in macrolide pathways. For example, Streptomyces antibioticus employs OleM to methylate the 3-OH of L-oleandrose during oleandomycin biosynthesis. Integrating OleM into the dTDP-L-daunosamine pathway framework would require:

  • Cofactor Supply : SAM regeneration via methionine adenosyltransferase and polyphosphate kinase.

  • Temperature Optimization : Methyltransferases often exhibit maximal activity at 25–30°C, aligning with the 24°C used for DnmV .

Q & A

Basic Research Questions

Q. What are the established biosynthesis pathways for dTDP-L-oleandrose, and how can they be experimentally validated?

  • Methodological Answer : The biosynthesis of this compound is linked to antibiotic pathways, particularly in glycosylation steps for secondary metabolites . To validate this pathway, researchers can:

  • Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to trace precursor incorporation into the sugar moiety via LC-MS.
  • Perform enzyme assays with recombinant proteins (e.g., RmlA, RmlB homologs) to confirm catalytic steps.
  • Employ gene knockout studies in model organisms (e.g., Streptomyces) to observe phenotypic changes in antibiotic production .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Optimize ion-pairing chromatography with reverse-phase columns (C18) and negative-ion mode MS for sensitivity .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve structural isomers, comparing chemical shifts with synthetic standards .
  • Enzymatic Hydrolysis : Validate specificity by treating samples with phosphatases (e.g., calf intestinal phosphatase) to release L-oleandrose for downstream analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound-derived antibiotics?

  • Methodological Answer : Discrepancies may arise from strain-specific modifications or assay conditions. Strategies include:

  • Comparative Genomics : Analyze biosynthetic gene clusters (BGCs) across strains to identify regulatory or structural variations .
  • Standardized Bioassays : Use reference strains (e.g., Bacillus subtilis ATCC 6051) and controlled growth conditions (pH, temperature) to minimize variability .
  • Meta-Analysis : Aggregate published data using tools like PRISMA guidelines to identify trends or outliers in bioactivity profiles .

Q. What experimental designs are optimal for studying the role of this compound in antibiotic resistance mechanisms?

  • Methodological Answer :

  • Gene Silencing : Use CRISPR interference (CRISPRi) to downregulate this compound biosynthesis genes and assess resistance phenotypes .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated pathogens to identify efflux pump or modification gene upregulation .
  • Structural Modeling : Predict ligand-enzyme interactions (e.g., using AutoDock Vina) to explore this compound binding to resistance proteins .

Q. How can ethical and biosafety concerns be addressed in studies involving genetic manipulation of this compound pathways?

  • Methodological Answer :

  • Biosafety Protocols : Follow NIH BSL-2 guidelines for handling antibiotic-resistant strains, including double containment and decontamination procedures .
  • Ethical Review : Submit genetic modification plans to institutional biosafety committees (IBCs) for approval, emphasizing containment strategies .
  • Data Transparency : Share engineered strain sequences via public repositories (e.g., GenBank) to facilitate reproducibility without distributing live organisms .

Methodological Frameworks

Q. What frameworks are recommended for formulating hypotheses about this compound’s role in novel metabolic pathways?

  • Methodological Answer :

  • FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible strain libraries), Novel (unexplored regulatory nodes), and Relevant (antibiotic discovery) .
  • Systems Biology Approaches : Integrate metabolomics and proteomics data (e.g., via KEGG Mapper) to map this compound into broader metabolic networks .

Q. How should researchers design data management plans (DMPs) for long-term storage of this compound-related datasets?

  • Methodological Answer :

  • FAIR Principles : Assign DOIs to datasets via repositories (e.g., Zenodo) and use standardized metadata (e.g., MIAME for omics data) .
  • Version Control : Track experimental iterations using GitLab or OSF, linking raw data (NMR spectra, LC-MS chromatograms) to processed results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-L-oleandrose
Reactant of Route 2
dTDP-L-oleandrose

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